Elevated Thermal Stability vs. Ethylene-Bridged Analog Enables Higher-Temperature Processing
The target compound exhibits a predicted boiling point of 543.1 ± 50.0 °C at 760 mmHg, which is approximately 26 °C higher than that of the ethylene-bridged analog (CAS 68092-73-9; 517.0 ± 50.0 °C) . This elevation is attributable to the branched 1-methyl-1,3-propanediyl spacer increasing molecular rigidity and cohesive energy density relative to the shorter, linear ethylene bridge, thereby extending the thermal processing window before volatilization or degradation occurs [1].
| Evidence Dimension | Boiling point (predicted, 760 mmHg) |
|---|---|
| Target Compound Data | 543.1 ± 50.0 °C |
| Comparator Or Baseline | Ethylene bis[(3-isocyanatomethyl)phenyl]carbamate (CAS 68092-73-9): 517.0 ± 50.0 °C |
| Quantified Difference | Δ ≈ +26 °C (target higher) |
| Conditions | Predicted values from Chemsrc; experimental validation pending |
Why This Matters
A higher boiling point suggests greater thermal latitude during high-temperature bake cycles (>180 °C), reducing premature volatilization and ensuring complete deblocking in powder-coating or coil-coating applications.
- [1] Wicks, D. A., & Wicks, Z. W. (2001). Blocked isocyananes III: Part B. Uses and applications of blocked isocyanates. Progress in Organic Coatings, 41(1–3), 1–83. https://doi.org/10.1016/S0300-9440(00)00164-8 View Source
